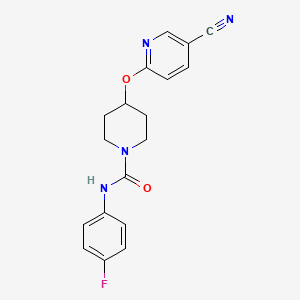![molecular formula C8H12O4 B2507974 Tetramethyl-[1,4]dioxane-2,6-dione CAS No. 58607-24-2](/img/structure/B2507974.png)
Tetramethyl-[1,4]dioxane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl-[1,4]dioxane-2,6-dione is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Tetramethyl-[1,4]dioxane-2,6-dione is 1S/C8H12O4/c1-7(2)5(9)11-6(10)8(3,4)12-7/h1-4H3 . This indicates that the molecule consists of eight carbon atoms, twelve hydrogen atoms, and four oxygen atoms.Physical And Chemical Properties Analysis
Tetramethyl-[1,4]dioxane-2,6-dione is a liquid at room temperature . It has a melting point of 71-72 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Tetramethyl-[1,4]dioxane-2,6-dione:
Polymer Chemistry
Tetramethyl-[1,4]dioxane-2,6-dione is widely used in polymer chemistry as a monomer for the synthesis of biodegradable polymers. Its unique structure allows it to undergo ring-opening polymerization, leading to the formation of polyesters that are useful in various applications, including medical devices and environmentally friendly packaging materials .
Pharmaceuticals
In the pharmaceutical industry, Tetramethyl-[1,4]dioxane-2,6-dione serves as a building block for the synthesis of various drug molecules. Its ability to form stable cyclic structures makes it valuable in the design of drug delivery systems, where controlled release of active pharmaceutical ingredients is crucial .
Organic Synthesis
Tetramethyl-[1,4]dioxane-2,6-dione is employed as a reagent in organic synthesis. Its reactivity and stability make it suitable for various chemical transformations, including cycloaddition reactions and the synthesis of complex organic molecules. This versatility is particularly beneficial in the development of new synthetic methodologies .
Material Science
In material science, Tetramethyl-[1,4]dioxane-2,6-dione is used to create advanced materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. These materials find applications in aerospace, automotive, and electronics industries .
Biodegradable Plastics
The compound is also significant in the production of biodegradable plastics. Its incorporation into polymer chains results in materials that can degrade under environmental conditions, reducing plastic pollution and contributing to sustainable development .
Catalysis
Tetramethyl-[1,4]dioxane-2,6-dione is used as a ligand in catalytic processes. Its ability to coordinate with metal centers makes it valuable in homogeneous catalysis, where it can influence the activity and selectivity of catalytic reactions. This application is crucial in industrial processes for the production of fine chemicals and pharmaceuticals .
Environmental Science
In environmental science, Tetramethyl-[1,4]dioxane-2,6-dione is studied for its potential to degrade pollutants. Its role in the formation of biodegradable polymers can be leveraged to develop materials that break down harmful substances in the environment, contributing to pollution control and remediation efforts .
Biomedical Engineering
Tetramethyl-[1,4]dioxane-2,6-dione is used in biomedical engineering for the development of scaffolds for tissue engineering. Its biocompatibility and ability to form porous structures make it ideal for supporting cell growth and tissue regeneration, which is essential in regenerative medicine .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H227, H315, H319, H335, indicating that it is a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
3,3,5,5-tetramethyl-1,4-dioxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(2)5(9)11-6(10)8(3,4)12-7/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYQNFYKAABLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)C(O1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl-1,4-dioxane-2,6-dione | |
CAS RN |
58607-24-2 |
Source


|
| Record name | tetramethyl-1,4-dioxane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2507891.png)
![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)
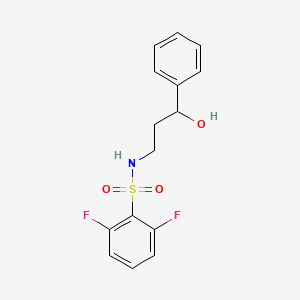
![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)
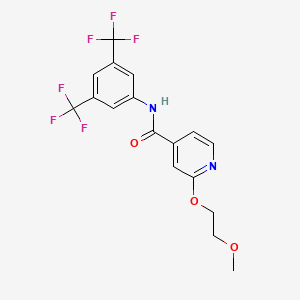
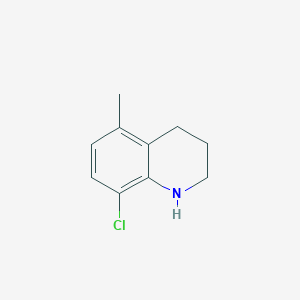
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)
![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)
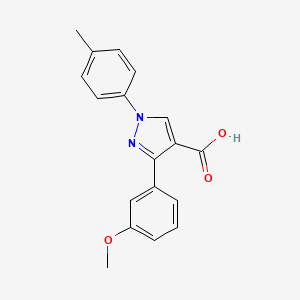
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)
